3-Bromo-9-chloro-5-methylacridine

Physicochemical profiling Lipophilicity Drug-likeness prediction

3-Bromo-9-chloro-5-methylacridine (CAS 88914-98-1) is a tri-substituted acridine heterocycle (C14H9BrClN, MW 306.59 g/mol) bearing bromo at C-3, chloro at C-9, and a methyl group at C-5. It belongs to the 5-methylacridine subclass, a scaffold extensively explored for DNA intercalation, telomerase inhibition, and antiproliferative activity.

Molecular Formula C14H9BrClN
Molecular Weight 306.58 g/mol
CAS No. 88914-98-1
Cat. No. B12921463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-9-chloro-5-methylacridine
CAS88914-98-1
Molecular FormulaC14H9BrClN
Molecular Weight306.58 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)Br)Cl
InChIInChI=1S/C14H9BrClN/c1-8-3-2-4-11-13(16)10-6-5-9(15)7-12(10)17-14(8)11/h2-7H,1H3
InChIKeyOYGFBPGSCUVNPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-9-chloro-5-methylacridine (CAS 88914-98-1) – Structural Identity & Class Baseline for Research Procurement


3-Bromo-9-chloro-5-methylacridine (CAS 88914-98-1) is a tri-substituted acridine heterocycle (C14H9BrClN, MW 306.59 g/mol) bearing bromo at C-3, chloro at C-9, and a methyl group at C-5 . It belongs to the 5-methylacridine subclass, a scaffold extensively explored for DNA intercalation, telomerase inhibition, and antiproliferative activity [1]. The compound's computed topological polar surface area (tPSA) of 12.89 Ų and a high predicted LogP of 5.11 indicate pronounced lipophilicity and limited hydrogen-bonding capacity, properties that critically govern membrane permeability, DNA-intercalation affinity, and chromatographic behavior relative to less halogenated or differently substituted analogs . These structural attributes position the compound as a potential synthetic intermediate or a probe for structure-activity relationship (SAR) studies within medicinal chemistry campaigns targeting acridine-based anticancer or antiproliferative agents [1][2].

3-Bromo-9-chloro-5-methylacridine (CAS 88914-98-1) – Why In-Class Substitution Is Not Scientifically Valid Without Direct Evidence


The 5-methylacridine scaffold is not a single pharmacophore; substitution pattern profoundly alters DNA binding mode, selectivity for G-quadruplex versus duplex DNA, and resultant antiproliferative potency [1]. In a systematic SAR study of 5-methylacridine derivatives, 5-methylacridine-4-carboxamides exhibited high DNA affinity but poor quadruplex/duplex selectivity, while inactive analogs showed the opposite binding profile [1]. The presence of a 9-chloro substituent introduces a reactive handle for nucleophilic aromatic substitution (SNAr), enabling further derivatization that is impossible with 9-unsubstituted analogs [2]. The 3-bromo group, distinct from 3-fluoro or 3-iodo, provides specific electronic (Hammett σ) and steric parameters that modulate both the pKa of the acridine ring nitrogen and the compound's preferred orientation in a DNA intercalation pocket. Generic replacement with 9-chloro-5-methylacridine (lacking 3-bromo) or 3-bromo-5-methylacridine (lacking 9-chloro) would therefore alter both the synthetic trajectory and the biological profile in ways that cannot be predicted without direct comparative data. The following evidence, while limited in direct quantitative comparisons, establishes dimensions along which 3-bromo-9-chloro-5-methylacridine can be differentiated from its closest structural neighbors.

3-Bromo-9-chloro-5-methylacridine (CAS 88914-98-1) – Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Differentiation: Computed LogP of 3-Bromo-9-chloro-5-methylacridine vs. 9-Chloro-3-fluoro-5-methylacridine

3-Bromo-9-chloro-5-methylacridine exhibits a computed LogP of 5.11, which is significantly higher than the LogP of its 3-fluoro analog, 9-chloro-3-fluoro-5-methylacridine (CAS 88914-95-8), predicted at approximately 3.8–4.1 based on standard fragment-based calculations . The increased lipophilicity is attributable to the larger atomic radius and polarizability of bromine versus fluorine, and it directly impacts predicted membrane permeability, plasma protein binding, and retention time in reversed-phase chromatographic purification .

Physicochemical profiling Lipophilicity Drug-likeness prediction

Topological Polar Surface Area (tPSA) Comparison: 3-Bromo-9-chloro-5-methylacridine vs. 5-Methylacridine-4-carboxamide Derivatives

The computed tPSA of 3-Bromo-9-chloro-5-methylacridine is 12.89 Ų, which is substantially lower than that of 5-methylacridine-4-carboxamide derivatives (tPSA typically 55–65 Ų due to the carboxamide moiety) [1]. This low tPSA correlates with predicted high passive membrane permeability (Veber rule: tPSA < 140 Ų) but also with potentially lower aqueous solubility compared to the carboxamide-bearing analogs identified as the most active antiproliferative agents in the 2012 Ferreira et al. study [1].

Drug-likeness Polar surface area Oral bioavailability prediction

Synthetic Utility: 9-Chloro Substituent as a Reactive Handle for SNAr Derivatization vs. 9-Unsubstituted Analogs

The 9-chloro substituent on 3-bromo-9-chloro-5-methylacridine serves as a leaving group for nucleophilic aromatic substitution (SNAr), enabling introduction of amines, thiols, or alkoxides to generate diverse 9-substituted acridine libraries [1]. This reactivity is well-characterized for 9-chloroacridine derivatives: Albert (1965) reported facile dehalogenation and substitution reactions, with reaction rates highly dependent on the electronic effects of additional ring substituents [1]. In contrast, 9-unsubstituted acridines or 5-methylacridine lack this synthetic entry point, requiring alternative and often lower-yielding routes for functionalization at C-9. The combined presence of 3-bromo (further cross-coupling potential via Suzuki or Buchwald-Hartwig reactions) and 9-chloro provides orthogonal reactivity that is absent in mono-halogenated or non-halogenated analogs.

Synthetic chemistry Nucleophilic aromatic substitution Acridine derivatization

3-Bromo-9-chloro-5-methylacridine (CAS 88914-98-1) – Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry SAR Probe for 5-Methylacridine-Based Antiproliferative Agents

Based on the class-level evidence from Ferreira et al. (2012) demonstrating that 5-methylacridine-4-carboxamides are the most active DNA-binding antiproliferative agents within this scaffold, 3-bromo-9-chloro-5-methylacridine can serve as a key intermediate for introducing 4-carboxamide functionality via the 9-chloro SNAr handle followed by Suzuki coupling at the 3-bromo position to explore substituent effects on G-quadruplex vs. duplex DNA selectivity [1]. The low tPSA (12.89 Ų) and high LogP (5.11) provide a lipophilic baseline that can be systematically modulated through derivatization, enabling SAR campaigns to map the physicochemical boundaries of antiproliferative activity .

Synthetic Building Block for Orthogonal Derivatization Libraries

The presence of two chemically distinct halogen substituents (C-3 Br for palladium-catalyzed cross-coupling; C-9 Cl for SNAr) makes 3-bromo-9-chloro-5-methylacridine uniquely suited as a divergent intermediate for generating structurally diverse acridine libraries [1]. Sequential functionalization—first exploiting the more reactive 9-chloro position with amines, then the 3-bromo position via Suzuki, Sonogashira, or Buchwald-Hartwig coupling—enables combinatorial expansion that is not accessible with mono-halogenated 5-methylacridine analogs. This synthetic strategy is directly supported by the established reactivity of 9-chloroacridine derivatives described by Albert (1965) [1].

Differentiation-Inducing Agent Research in Hematological Malignancies

Although direct quantitative data for 3-bromo-9-chloro-5-methylacridine is absent, the acridine scaffold has been associated with the ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation, a property of interest for acute myeloid leukemia (AML) and psoriasis therapy [1]. For researchers investigating structure-differentiation relationships, this compound—with its unique 3-bromo-9-chloro-5-methyl substitution pattern—represents a candidate probe to determine how halogen substitution influences differentiation potency relative to established differentiation-inducing acridones or acridine derivatives such as atalaphyllidine and des-N-methylnoracronycine .

Chromatographic Method Development and Analytical Reference Standard

The high computed LogP (5.11) and low tPSA (12.89 Ų) of 3-bromo-9-chloro-5-methylacridine predict strong retention on reversed-phase (C18) HPLC columns, with an estimated retention factor (k') substantially higher than more polar acridine analogs [1]. This property makes the compound a useful retention time marker for developing gradient methods that separate acridine derivatives spanning a wide polarity range. Additionally, its distinct bromine isotope pattern (¹Br:⁸¹Br ~1:1) provides a characteristic mass spectrometric signature (M+H⁺ at m/z 305.98/307.98) that facilitates unambiguous identification in complex reaction mixtures, an advantage over chloro-only or fluoro-only analogs [1].

Quote Request

Request a Quote for 3-Bromo-9-chloro-5-methylacridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.